molecular formula C26H10N4 B14321097 2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile CAS No. 112175-25-4

2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile

Cat. No.: B14321097
CAS No.: 112175-25-4
M. Wt: 378.4 g/mol
InChI Key: UQNLNOFAHKFOMR-UHFFFAOYSA-N
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Description

2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the indeno[1,2-b]fluorene family, which is characterized by a fused ring system that includes both indene and fluorene units. The presence of the dipropanedinitrile groups further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to produce the compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, toluene). Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions can produce different hydrogenated compounds .

Scientific Research Applications

2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile involves its interaction with specific molecular targets. The compound’s structure allows it to fit into certain binding sites on proteins or other biological molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile is unique due to the presence of the dipropanedinitrile groups, which enhance its reactivity and potential for various applications. This makes it a valuable compound for research and industrial purposes .

Properties

CAS No.

112175-25-4

Molecular Formula

C26H10N4

Molecular Weight

378.4 g/mol

IUPAC Name

2-[12-(dicyanomethylidene)indeno[1,2-b]fluoren-6-ylidene]propanedinitrile

InChI

InChI=1S/C26H10N4/c27-11-15(12-28)25-19-7-3-1-5-17(19)21-9-24-22(10-23(21)25)18-6-2-4-8-20(18)26(24)16(13-29)14-30/h1-10H

InChI Key

UQNLNOFAHKFOMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3C2=C(C#N)C#N)C5=CC=CC=C5C4=C(C#N)C#N

Origin of Product

United States

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